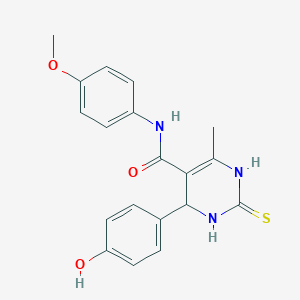
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as DMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMP is a heterocyclic compound that contains a pyrazolone ring and a dithiane ring. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
作用機序
The exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have suggested that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may exert its biological activities by modulating various signaling pathways. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can induce apoptosis in cancer cells by activating the caspase cascade. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the expression of VEGF, which is a key regulator of angiogenesis.
実験室実験の利点と制限
One of the advantages of using 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its relatively simple synthesis method. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using readily available starting materials and standard laboratory techniques. Another advantage of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its broad range of biological activities, which make it a potential candidate for various scientific research applications.
However, there are also limitations associated with the use of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research on 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to investigate the potential of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential side effects. Another potential direction is to explore the use of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in combination with other drugs or therapies to enhance its efficacy. Finally, the development of novel analogs of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with improved solubility and potency could also be an exciting avenue for future research.
合成法
The synthesis of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2,4-pentanedione with 1,3-dithiane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The overall reaction can be represented as follows:
科学的研究の応用
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biological activities that make it a potential candidate for scientific research. One of the most significant applications of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is in the field of cancer research. Studies have shown that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to exhibit anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and colitis.
特性
分子式 |
C14H14N2OS2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
4-(1,3-dithian-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H14N2OS2/c1-10-12(14-18-8-5-9-19-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChIキー |
GFFBAHGKYOTDCD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=C2SCCCS2)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1=C2SCCCS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)

![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)